molecular formula C13H11BrO B1597510 4-Bromo-3'-methoxybiphenyl CAS No. 74447-69-1

4-Bromo-3'-methoxybiphenyl

Cat. No.: B1597510
CAS No.: 74447-69-1
M. Wt: 263.13 g/mol
InChI Key: WCGIXEAVNURZGB-UHFFFAOYSA-N
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Description

4-Bromo-3’-methoxybiphenyl is an organic compound with the molecular formula C13H11BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the 4-position and a methoxy group at the 3’-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’-methoxybiphenyl can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of 4-Bromo-3’-methoxybiphenyl typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3’-methoxybiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-3’-methoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3’-methoxybiphenyl involves its interaction with various molecular targets. The bromine atom and methoxy group influence the compound’s reactivity and binding affinity to different substrates. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the interacting species .

Comparison with Similar Compounds

  • 3-Bromo-4-methoxybiphenyl
  • 4-Bromo-4’-methoxybiphenyl
  • 2-Bromo-4-methoxybiphenyl

Comparison: 4-Bromo-3’-methoxybiphenyl is unique due to the specific positioning of the bromine and methoxy groups, which significantly influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for targeted synthetic applications .

Properties

IUPAC Name

1-bromo-4-(3-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGIXEAVNURZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373710
Record name 4-Bromo-3'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74447-69-1
Record name 4-Bromo-3'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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